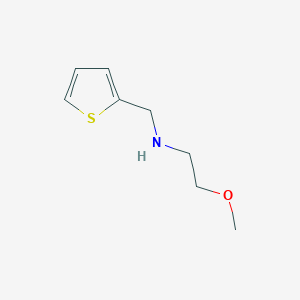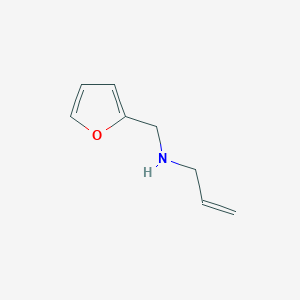
2-Amino-5-nitropyridin-3-ol
Overview
Description
“2-Amino-5-nitropyridin-3-ol” is a chemical compound with the molecular formula C5H5N3O3 . It is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of pyridine derivatives, including “2-Amino-5-nitropyridin-3-ol”, can be achieved through various methodologies. One such method involves the use of whole cells of Burkholderia sp. MAK1, which can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Amino-5-nitropyridin-3-ol” consists of a pyridine ring with an amino group at the 2-position, a nitro group at the 5-position, and a hydroxyl group at the 3-position . The molecular weight of the compound is 155.11 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-5-nitropyridin-3-ol” include a molecular weight of 155.11 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 0 . The compound is also characterized by a topological polar surface area of 105 Ų .Scientific Research Applications
Nonlinear Optical (NLO) Applications
2-Amino-5-nitropyridin-3-ol: has been studied for its potential in nonlinear optical applications. The compound can be synthesized and grown as optically transparent single crystals, which are essential for NLO materials . These materials are crucial for developing technologies like high-speed optical communication and laser frequency conversion.
Optical Limiting Devices
The same compound, when used in the form of single crystals, shows promise in optical limiting applications. Optical limiters are devices that can protect sensitive optical sensors from being damaged by intense light beams. The optical limiting threshold of 2-Amino-5-nitropyridin-3-ol based crystals is found to be competitive, making it a candidate for protective eyewear and sensor protection .
Thermal Stability Analysis
2-Amino-5-nitropyridin-3-ol: exhibits good thermal stability, which is a desirable property for materials used in high-temperature environments. This makes it suitable for use in various industrial processes that require materials to maintain their integrity under thermal stress .
Chemical Synthesis
This compound can serve as a building block in chemical synthesis. Its nitro and amino groups make it a versatile reactant that can undergo various chemical transformations, leading to the creation of a wide range of new compounds .
Future Directions
properties
IUPAC Name |
2-amino-5-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-5-4(9)1-3(2-7-5)8(10)11/h1-2,9H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLVADZLQKGFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418719 | |
| Record name | 2-amino-5-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-nitropyridin-3-ol | |
CAS RN |
908248-27-1 | |
| Record name | 2-amino-5-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)


![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)







![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)